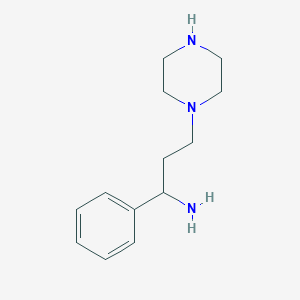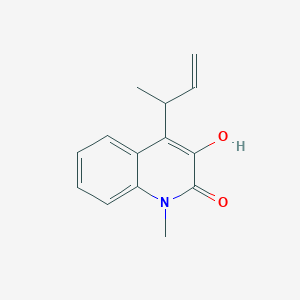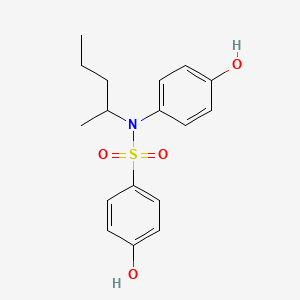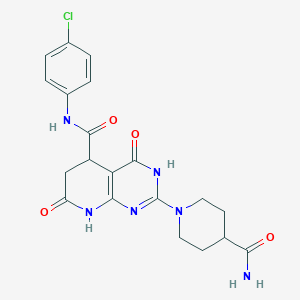![molecular formula C18H11ClTe B12625468 2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene CAS No. 920977-38-4](/img/structure/B12625468.png)
2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene: is a chemical compound that belongs to the class of organotellurium compounds It features a tellurophene ring substituted with a 4-chlorophenyl ethynyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene typically involves the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through a cyclization reaction involving tellurium and appropriate organic precursors.
Substitution Reactions: The 4-chlorophenyl ethynyl group and the phenyl group are introduced through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling tellurium compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The phenyl and 4-chlorophenyl ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and boron reagents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can produce a variety of functionalized tellurophene derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organotellurium compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions involving tellurium.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to the biological activity of tellurium compounds.
Mecanismo De Acción
The mechanism of action of 2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene involves its interaction with molecular targets and pathways in biological systems. The tellurium atom can form bonds with various biomolecules, potentially disrupting normal cellular functions. This can lead to effects such as inhibition of enzyme activity or induction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-Chlorophenyl)ethynyl]-5-fluorobenzaldehyde: A similar compound with a fluorine atom instead of tellurium.
5-[(4-Chlorophenyl)ethynyl]-2-pyridinecarbonitrile: Another related compound with a pyridine ring instead of tellurophene.
Uniqueness
2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties compared to its sulfur and selenium analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
920977-38-4 |
|---|---|
Fórmula molecular |
C18H11ClTe |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenyl)ethynyl]-5-phenyltellurophene |
InChI |
InChI=1S/C18H11ClTe/c19-16-9-6-14(7-10-16)8-11-17-12-13-18(20-17)15-4-2-1-3-5-15/h1-7,9-10,12-13H |
Clave InChI |
MAXPUEGZWFWGIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C([Te]2)C#CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Bromo-1-(2-hydroxyethoxy)[1,1'-biphenyl]-4(1H)-one](/img/structure/B12625390.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[2-(methylsulfonyl)ethyl]-, ethyl ester](/img/structure/B12625391.png)

![(2E)-2-cyano-3-{3-[3-(diethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B12625399.png)
![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-(1H-indol-3-ylmethyl)-5'-nitrospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12625412.png)

![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12625417.png)



![9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12625457.png)



